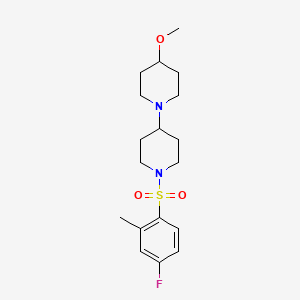

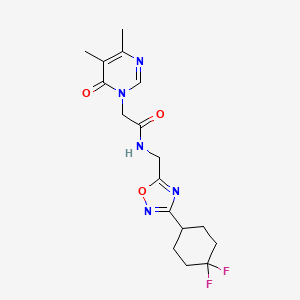

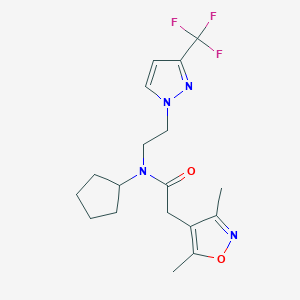

1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Fluoro-2-methylbenzenesulfonyl chloride” is a chemical compound used in laboratory settings . It’s also known as "5-Fluorotoluene-2-sulfonyl chloride" .

Molecular Structure Analysis

The molecular formula of “4-Fluoro-2-methylbenzenesulfonyl chloride” is C7H6ClFO2S . The InChI Key is XLPGWKNCWMFHOD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“4-Fluoro-2-methylbenzenesulfonyl chloride” is a liquid at room temperature . It has a molecular weight of 208.64 g/mol . The density is 1.433 g/mL at 25 °C .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

- Piperidine Derivatives in Aminocarbonylation : Piperidine derivatives, like 1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, are utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. Such reactions are significant in the synthesis of carboxamides and ketocarboxamides, particularly from iodoalkenes and iodoarenes (Takács et al., 2014).

Medicinal Chemistry and Drug Design

- Synthesis of Antibacterial Agents : Piperidine compounds have been synthesized for their potential antibacterial properties. Studies show that derivatives of 1,3,4-oxadiazole and sulfamoyl attached to piperidine structures, similar to this compound, exhibit valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Materials Science and Corrosion Studies

- Corrosion Inhibition of Iron : Piperidine derivatives have been studied for their ability to inhibit corrosion, particularly on iron surfaces. Quantum chemical calculations and molecular dynamic simulations of these derivatives show promising results in corrosion inhibition (Kaya et al., 2016).

Organometallic Chemistry

- Catalysis in Alcohol Oxidation : Certain piperidine-based sulfonate compounds are used as catalysts in the selective oxidation of alcohols. These compounds, structurally related to this compound, show effectiveness in catalyzing the oxidation of primary and secondary alcohols (Hazra et al., 2015).

Quantum Chemistry

- Electrochemical Fluorination Studies : The electrochemical fluorination of cyclic amines like methylpiperidines, which are structurally similar to this compound, has been explored to understand the dynamics of C-N bond cleavage and the formation of fluorinated compounds (Abe et al., 2000).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

The sulfonyl fluoride motif in “4-Fluoro-2-methylbenzenesulfonyl fluoride” can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids. This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

Propriétés

IUPAC Name |

1-(4-fluoro-2-methylphenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O3S/c1-14-13-15(19)3-4-18(14)25(22,23)21-11-5-16(6-12-21)20-9-7-17(24-2)8-10-20/h3-4,13,16-17H,5-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPKVOYOSMGWFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2931787.png)

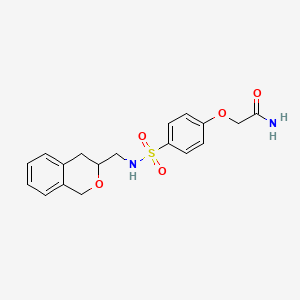

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2931795.png)

![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B2931797.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methoxyphenyl ether](/img/structure/B2931800.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2931804.png)